molecular formula C27H40ClN3O5 B12388305 Thalidomide-5-O-C14-NH2 (hydrochloride)

Thalidomide-5-O-C14-NH2 (hydrochloride)

Cat. No.: B12388305
M. Wt: 522.1 g/mol
InChI Key: RIEYOYMQRJMSEQ-UHFFFAOYSA-N
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Description

Thalidomide-5-O-C14-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. Thalidomide-5-O-C14-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein. This compound can be connected to a ligand for protein by a linker to form PROTACs (Proteolysis Targeting Chimeras) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C14-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce a long alkyl chain with an amine group at the terminal end. This is typically achieved through a series of organic reactions including alkylation, amidation, and hydrochloride salt formation .

Industrial Production Methods: Industrial production of Thalidomide-5-O-C14-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thalidomide-5-O-C14-NH2 (hydrochloride) is primarily used in the field of chemical biology and medicinal chemistry. Its ability to recruit CRBN protein makes it a valuable tool in the development of PROTACs, which are used to target and degrade specific proteins within cells. This has significant implications for cancer therapy, as it allows for the selective degradation of oncogenic proteins .

Mechanism of Action

The compound exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is leveraged in the design of PROTACs to selectively degrade disease-causing proteins .

Comparison with Similar Compounds

Uniqueness: Thalidomide-5-O-C14-NH2 (hydrochloride) is unique due to its long alkyl chain and terminal amine group, which allows it to be used in the formation of PROTACs. This structural modification enhances its ability to recruit CRBN protein and facilitates the targeted degradation of specific proteins .

Properties

Molecular Formula

C27H40ClN3O5

Molecular Weight

522.1 g/mol

IUPAC Name

5-(14-aminotetradecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C27H39N3O5.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-35-20-13-14-21-22(19-20)27(34)30(26(21)33)23-15-16-24(31)29-25(23)32;/h13-14,19,23H,1-12,15-18,28H2,(H,29,31,32);1H

InChI Key

RIEYOYMQRJMSEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCCN.Cl

Origin of Product

United States

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